molecular formula C8H12ClNO B2749351 (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride CAS No. 2137094-13-2

(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride

Cat. No.: B2749351
CAS No.: 2137094-13-2
M. Wt: 173.64
InChI Key: NMPKEDQLDGICOB-KNVOCYPGSA-N
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Description

(3aR,6aS)-Hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride is a bicyclic compound featuring a fused cyclopentane-pyrrolidine scaffold with a reactive carbonyl chloride group. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing retinol-binding protein 4 (RBP4) antagonists . The compound’s stereochemistry (3aR,6aS configuration) enhances its binding specificity in drug-target interactions. Key synthetic routes involve reacting substituted phenyl derivatives with ammonia or aminonicotinate esters to yield carboxamides, achieving high yields (>99%) and purity (e.g., ESI MS m/z 299 [M + H]+) .

Properties

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c9-8(11)10-4-6-2-1-3-7(6)5-10/h6-7H,1-5H2/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPKEDQLDGICOB-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@@H]2C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Hexahydrocyclopenta[c]pyrrole Core: This step often involves the cyclization of a suitable precursor, such as a substituted cyclopentane derivative, under acidic or basic conditions to form the hexahydrocyclopenta[c]pyrrole ring system.

    Introduction of the Carbonyl Group: The carbonyl group can be introduced via oxidation reactions, using reagents like chromium trioxide or pyridinium chlorochromate.

    Formation of the Carbonyl Chloride: The final step involves converting the carbonyl group to a carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting carbonyl groups to carbonyl chlorides.

    Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting carbonyl groups to alcohols.

    Chromium Trioxide (CrO3): An oxidizing agent for introducing carbonyl groups.

Major Products

    Amides and Esters: Formed via substitution reactions with amines and alcohols, respectively.

    Alcohols: Formed via reduction of the carbonyl group.

    Carboxylic Acids: Formed via oxidation of the carbonyl group.

Scientific Research Applications

Chemistry

In chemistry, (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic compounds.

Biology and Medicine

In biology and medicine, this compound can be used in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the carbonyl chloride group, which can readily undergo nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on functional group reactivity, synthetic utility, and biological relevance.

Table 1: Comparative Analysis of Key Compounds

Compound Name Structure Functional Group Reactivity Applications Hazards
(3aR,6aS)-Hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride Bicyclic cyclopenta[c]pyrrole Carbonyl chloride (R-COCl) High reactivity in nucleophilic acyl substitution (e.g., amidation, esterification) Synthesis of RBP4 antagonists for metabolic disease therapeutics Likely corrosive (inferred from R-COCl reactivity); no explicit data available
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Bicyclic cyclopenta[c]pyrrole with ketone tert-Butyl ester (R-COOtBu) Moderate; stable under basic conditions, cleaved under acidic hydrolysis Laboratory chemical, precursor in API manufacturing H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation)
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., 10a–10c) Fused pyrrole-pyridine Carboxylic acid (R-COOH) Reacts via coupling agents (e.g., EDC/HOBt) to form amides Building blocks for kinase inhibitors or antimicrobial agents No hazards reported; lower reactivity reduces acute risks

Biological Activity

The compound (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride is a member of the pyrrole family, which has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity, antiproliferative effects, and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C12H19ClN2O
  • Molecular Weight : 226.75 g/mol
  • CAS Number : 146231-54-1

Synthesis

The synthesis of this compound typically involves cyclization reactions of pyrrole derivatives. Various synthetic routes have been explored to optimize yield and purity. For example, reactions involving tert-butyl esters have been reported to provide good yields with high purity levels.

Cytotoxicity and Antiproliferative Effects

Recent studies have evaluated the cytotoxic effects of pyrrole derivatives, including this compound. The compound's biological activity was assessed using various cancer cell lines:

Cell Line IC50 (µM) Selectivity Index (SI)
HaCaT (Keratinocytes)9.64 ± 0.58> 1
SH-4 (Melanoma)44.63 ± 3.513.83

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The selectivity index is a measure of the compound's effectiveness against tumor cells compared to non-tumor cells. A higher SI indicates greater selectivity and lower toxicity toward normal cells.

The antiproliferative activity of this compound is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. Specifically, it has been shown to trigger S-phase cell cycle arrest in melanoma cells, which correlates with increased apoptotic markers such as caspase activation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrrole ring significantly influence biological activity. For instance:

  • Compounds with substitutions at the 3-position generally exhibit enhanced functionality.
  • The presence of β-aldehyde derivatives has been linked to increased antiproliferative activity compared to α-aldehyde derivatives.

Case Studies

A recent study synthesized several pyrrole derivatives and evaluated their biological activities:

  • Compound 1C : Exhibited an IC50 of 44.63 µM against SH-4 melanoma cells with a SI of 3.83.
  • Compound 1D : Showed similar efficacy with an IC50 of 11.03 µM in non-tumor keratinocytes.

These findings suggest that structural modifications can lead to significant differences in biological outcomes.

Q & A

Q. What are the key synthetic pathways for (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step routes, including:

  • Cyclization and Protection : Starting from bicyclic pyrrolidine derivatives (e.g., hexahydroisoindole), Boc (tert-butoxycarbonyl) protection is performed using Boc₂O in CH₂Cl₂ at 0°C, followed by oxidation with NaIO₄/RuO₂·H₂O to generate carboxylic acid intermediates .
  • Carbonyl Chloride Formation : The final step often involves reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to yield the carbonyl chloride .
  • Purification : Flash column chromatography (e.g., 0–30% EtOAc/hexanes) and recrystallization are critical for isolating intermediates. Purity is confirmed via HPLC (>97% AUC) and NMR .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., 3aR,6aS configuration) and functional groups. Key signals include pyrrolidine protons (δ 3.4–3.7 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 299 [M+H]⁺ for carboxamide derivatives) .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95% by AUC) using gradients like 0–5% CH₃OH/CH₂Cl₂ .

Advanced Research Questions

Q. How does stereochemistry at the 3aR and 6aS positions influence biological activity, and how is it validated experimentally?

Methodological Answer: The fused bicyclic system’s stereochemistry dictates receptor binding. For example:

  • Retinol-Binding Protein 4 (RBP4) Antagonism : (3aR,6aS)-configured derivatives show IC₅₀ values <0.1 µM due to optimal hydrophobic interactions in the RBP4 binding pocket. Enantiomers (3aS,6aR) exhibit >10-fold reduced activity .
  • Validation : X-ray crystallography (e.g., PDB: 7G64) resolves ligand-protein interactions, while chiral HPLC separates enantiomers to compare bioactivity .

Q. What strategies mitigate racemization during synthesis, and how is enantiomeric excess quantified?

Methodological Answer:

  • Asymmetric Catalysis : Chiral auxiliaries (e.g., tert-butyl carbamates) and Ru-catalyzed hydrogenation preserve stereochemistry during cyclization .
  • Chiral Resolution : Use of chiral columns (e.g., Chiralpak AD-H) with hexane/i-PrOH eluents quantifies enantiomeric excess (ee >98%) .
  • Kinetic Control : Low-temperature reactions (0–25°C) minimize epimerization during Boc deprotection .

Q. How can computational modeling predict reactivity and guide derivatization for enhanced pharmacokinetics?

Methodological Answer:

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes with targets like RBP4. Modifications at the 5-position (e.g., trifluoromethylphenyl) improve hydrophobic complementarity .
  • ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability. For instance, ester-to-carboxylic acid hydrolysis (e.g., LiOH-mediated) enhances aqueous solubility for in vivo studies .

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